

An In-depth Technical Guide on 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol

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Compound of Interest

Compound Name: 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol

CAS No.: 851789-43-0

Cat. No.: B118821

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of **2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol**. Due to the limited availability of extensive research data on this specific molecule, this document synthesizes known information and draws parallels with structurally related compounds to offer insights into its potential characteristics and activities. This guide includes tabulated physicochemical data, hypothetical experimental protocols for synthesis and biological evaluation, and visualizations of relevant chemical and biological pathways to support further research and development efforts.

Introduction

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol, a diarylpropane derivative, belongs to a class of compounds that are of significant interest in medicinal chemistry. Phenolic compounds are well-known for their diverse biological activities, including antioxidant, anti-inflammatory,

and anticancer properties.[1][2] The structural motif of a 1,3-diarylpropane, combined with a phenolic hydroxyl group, suggests potential for various pharmacological applications. This document aims to consolidate the available information on **2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol** and provide a foundational resource for researchers.

Chemical Properties

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol is identified by the CAS Number 851789-43-0.[3][4][5] It is also known by its systematic IUPAC name and various synonyms.[3] The fundamental chemical and physical properties are summarized in the tables below. It is important to note that while some physical properties are available from chemical suppliers, extensive experimental data is not widely published.

Table 1: Compound Identification

Identifier	Value	Reference
IUPAC Name	2-(3-hydroxy-1-phenylpropyl)-4-methylphenol	[3]
CAS Number	851789-43-0	[3][4][5]
Molecular Formula	C ₁₆ H ₁₈ O ₂	[3]
Molecular Weight	242.32 g/mol	[3]
Synonyms	3-(2-Hydroxy-5-methylphenyl)-3-phenylpropan-1-ol, 3-(2-Hydroxy-5-methylphenyl)-3-phenylpropanol	[3]
SMILES	<chem>Cc1ccc(O)c(c1)C(CCO)c2cccc2</chem>	[3]

Table 2: Physicochemical Properties

Property	Value	Reference
Density	1.0 ± 0.1 g/cm ³	[4]
Boiling Point	354.7 ± 21.0 °C at 760 mmHg	[4]
Purity (Typical)	>95% (HPLC)	[3][4][5]
Storage	+5°C	[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol** are not readily available in published literature. However, based on the synthesis of structurally similar diarylpropanes and related phenolic compounds, the following hypothetical protocols are provided as a guide for researchers.[6][7][8]

Proposed Synthesis via Grignard Reaction and Reduction

This proposed multi-step synthesis is based on common organic chemistry reactions for creating carbon-carbon bonds and modifying functional groups.

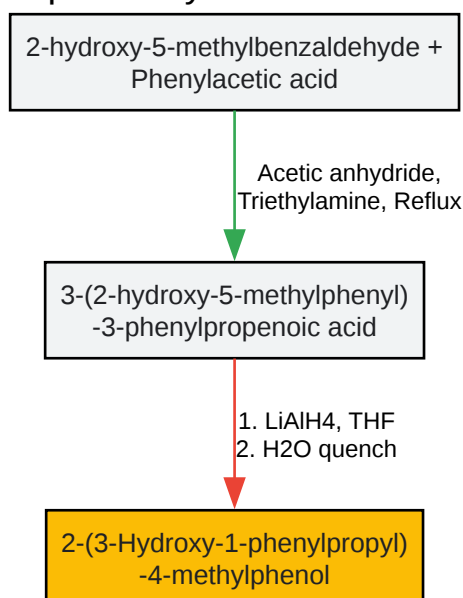
Step 1: Synthesis of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropenoic acid

- Combine 2-hydroxy-5-methylbenzaldehyde and phenylacetic acid in a round-bottom flask.
- Add acetic anhydride and triethylamine as a catalyst.
- Heat the mixture under reflux for 4-6 hours.
- Cool the reaction mixture and pour it into ice-water.
- Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield the propenoic acid derivative.

Step 2: Reduction to **2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol**

- Dissolve the propenoic acid derivative from Step 1 in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
- Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH_4), to the flask while maintaining the temperature at 0°C .
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
- Quench the reaction carefully by the dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.
- Filter the resulting mixture to remove inorganic salts.
- Extract the filtrate with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure **2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol**.

Proposed Synthesis Workflow



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Caption: Proposed synthetic workflow for **2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol**.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol is a standard method for evaluating the antioxidant potential of phenolic compounds.[1]

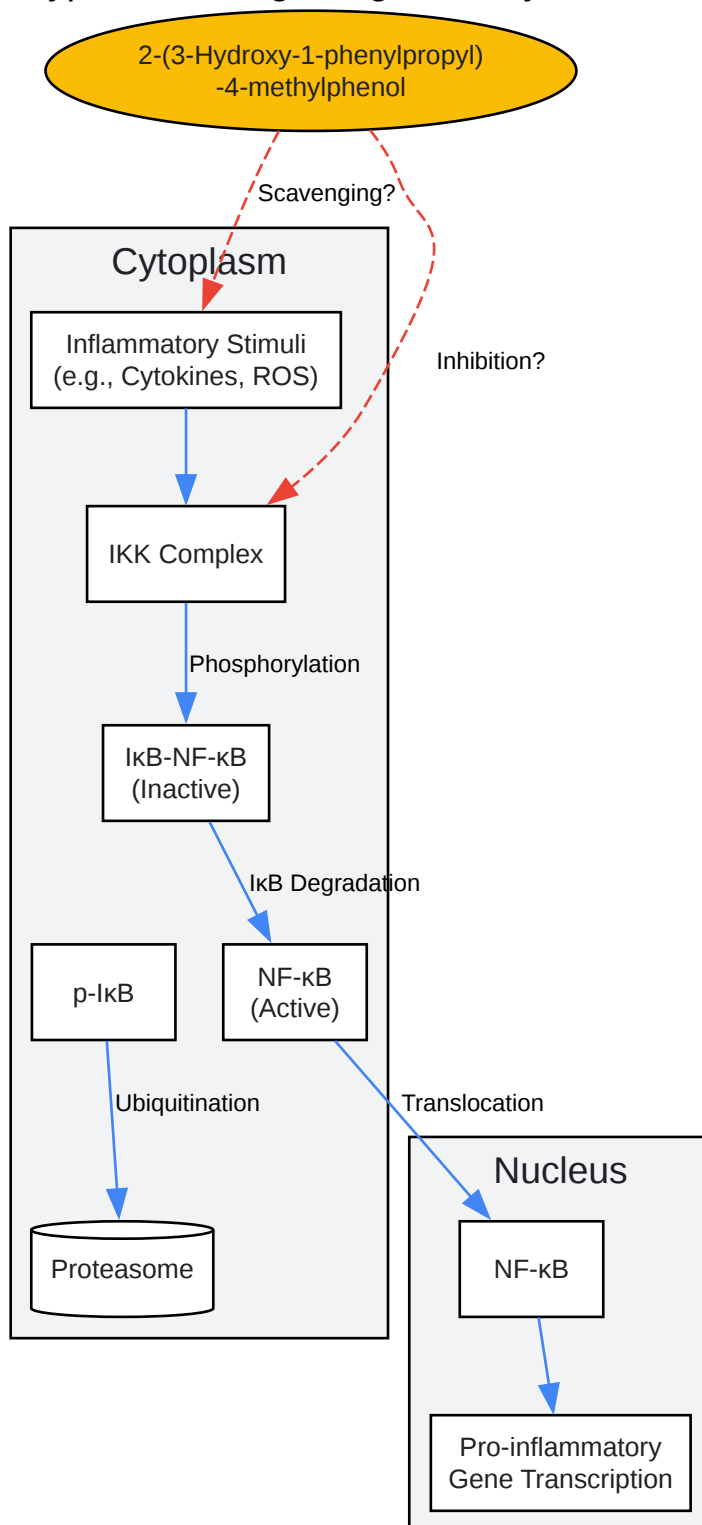
- Prepare a stock solution of **2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol** in methanol.
- Create a series of dilutions of the stock solution to obtain a range of concentrations.
- Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- In a 96-well plate, add a specific volume of each compound dilution to the wells.
- Add the DPPH solution to each well to initiate the reaction.
- Include a control group with methanol and the DPPH solution.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculate the percentage of DPPH radical scavenging activity for each concentration.
- Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Potential Biological Activity and Signaling Pathways

While specific biological activities for **2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol** are not documented, its structural similarity to other phenolic compounds suggests potential involvement in various cellular signaling pathways. For instance, many phenolic compounds exert their effects by modulating pathways related to oxidative stress and inflammation.

A plausible mechanism of action could involve the inhibition of pro-inflammatory pathways, such as the NF- κ B signaling cascade. In an unstimulated cell, NF- κ B is sequestered in the cytoplasm by its inhibitor, I κ B. Upon stimulation by inflammatory signals (e.g., cytokines or reactive oxygen species), the I κ K complex phosphorylates I κ B, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Phenolic compounds may interfere with this pathway at multiple points, such as by scavenging reactive oxygen species that act as upstream signals or by directly inhibiting the activity of the I κ K complex.

Hypothetical Signaling Pathway Inhibition



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Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol is a compound with potential for further investigation based on its chemical structure. The lack of extensive published data presents an opportunity for novel research. Future studies should focus on:

- **Definitive Synthesis and Characterization:** Developing and optimizing a reliable synthetic route and fully characterizing the compound using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography).
- **Comprehensive Biological Screening:** Evaluating its activity in a broad range of in vitro assays to identify potential therapeutic targets. This could include antioxidant, anti-inflammatory, anticancer, and antimicrobial screens.
- **Mechanism of Action Studies:** For any identified biological activities, detailed mechanistic studies should be conducted to elucidate the specific molecular targets and signaling pathways involved.
- **Structure-Activity Relationship (SAR) Studies:** Synthesizing and testing analogs of the compound to understand the relationship between its chemical structure and biological activity, which can guide the development of more potent and selective derivatives.

This technical guide serves as a starting point for researchers interested in exploring the chemical and biological properties of **2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol**. The provided information and hypothetical protocols are intended to facilitate the design of future experiments and contribute to the advancement of research in this area.

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References

- [1. Biological activity of p-methylaminophenol, an essential structural component of N-\(4-hydroxyphenyl\)retinamide, fenretinide - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)

- [2. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. dev.klivon.com \[dev.klivon.com\]](#)
- [4. CAS#:851789-43-0 | 2-\(3-Hydroxy-1-phenyl-propyl\)-4-methyl-phenol | Chemsrvc \[chemsrc.com\]](#)
- [5. 2abiotech.net \[2abiotech.net\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
- [7. US20120041235A1 - Process for the preparation of \(r\)-2-\(3-diisopropylamino\)-1-phenylpropyl\)-4methylphenol and salts thereof - Google Patents \[patents.google.com\]](#)
- [8. CN105418399A - Synthesis method of 2-methoxy-4-hydroxypropiophenone - Google Patents \[patents.google.com\]](#)
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